![molecular formula C13H17ClN2O2 B079529 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one CAS No. 165751-24-6](/img/structure/B79529.png)
2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one often involves several steps, including the reaction of piperazine with different reagents. Bhosale et al. (2014) describe the synthesis of related compounds involving the linking of biphenyl moiety with aryl piperazine (Bhosale et al., 2014). Wujec and Typek (2023) also detail a multi-step synthesis protocol for a similar compound (Wujec & Typek, 2023).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using various spectroscopic methods. Zhang et al. (2007) utilized IR, 1H NMR, and X-ray diffraction to characterize a derivative of 2,5-piperazinedione (Zhang et al., 2007). Similarly, Prabavathi et al. (2015) employed FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy for investigating phenyl substituted compounds (Prabavathi et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be analyzed using various techniques. Castro et al. (2001) studied the kinetics and mechanisms of reactions involving methoxyphenyl derivatives (Castro et al., 2001).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and stability, are crucial for understanding their behavior. Chinthal et al. (2021) investigated the crystal structures and hydrogen-bonded assemblies of related compounds (Chinthal et al., 2021).
Chemical Properties Analysis
The chemical properties, including electronic and vibrational characteristics, can be studied using spectroscopic methods. The work of Kumara et al. (2017) on oxadiazol-2-yl-piperazine derivatives provides insights into their electronic properties (Kumara et al., 2017).
properties
IUPAC Name |
2-chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-12-4-2-3-11(9-12)15-5-7-16(8-6-15)13(17)10-14/h2-4,9H,5-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIUVSKDSUONAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564885 |
Source
|
Record name | 2-Chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one | |
CAS RN |
165751-24-6 |
Source
|
Record name | 2-Chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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